Dodec-6-enedioic acid
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Overview
Description
Dodec-6-enedioic acid is a dicarboxylic acid with a twelve-carbon chain and a double bond at the sixth carbon. . This compound is part of the broader family of fatty acids and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodec-6-enedioic acid can be synthesized through various organic reactions. One common method involves the oxidation of dodec-6-ene using strong oxidizing agents. The reaction conditions typically include a solvent such as acetic acid and a catalyst like potassium permanganate.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Dodec-6-enedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in dodecanedioic acid.
Substitution: The carboxylic acid groups can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alcohols in the presence of sulfuric acid.
Major Products:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Dodecanedioic acid.
Substitution: Esters of this compound.
Scientific Research Applications
Dodec-6-enedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain metabolic disorders.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of dodec-6-enedioic acid involves its interaction with various molecular targets and pathways. In metabolic pathways, it is converted into dodec-6-enedioyl-CoA, which is then transported into the mitochondria for beta-oxidation . This process involves the enzyme carnitine palmitoyltransferase 1, which facilitates the transport of dodec-6-enedioyl-CoA into the mitochondria .
Comparison with Similar Compounds
Dodecanedioic acid: Similar in structure but lacks the double bond.
Dodec-2-enedioic acid: Similar in structure but has the double bond at the second carbon.
Uniqueness: Dodec-6-enedioic acid is unique due to the position of its double bond, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
55311-06-3 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dodec-6-enedioic acid |
InChI |
InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-2H,3-10H2,(H,13,14)(H,15,16) |
InChI Key |
YSZHWEFMJGSGMS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC=CCCCCC(=O)O |
Origin of Product |
United States |
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